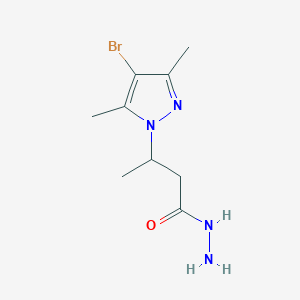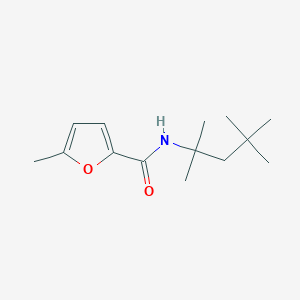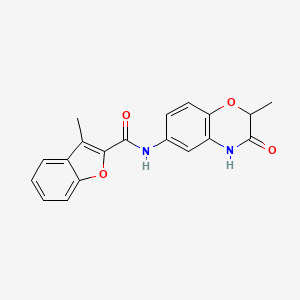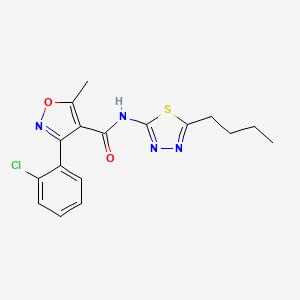
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide
Vue d'ensemble
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide, also known as BDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide varies depending on its application. In medicine, this compound has been found to inhibit the activity of enzymes that are essential for cancer cell growth. It has also been found to protect neurons by reducing oxidative stress and inflammation. In agriculture, this compound acts as a photosystem II inhibitor, leading to the death of plants. In material science, this compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In medicine, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and oxidative stress in neurons. In agriculture, this compound has been found to inhibit photosynthesis in plants, leading to their death. In material science, this compound has been found to form a protective layer on metal surfaces, preventing corrosion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide in lab experiments is its relatively low toxicity compared to traditional herbicides and corrosion inhibitors. However, one limitation is that its mechanism of action may not be fully understood, making it difficult to optimize its use in various applications.
Orientations Futures
There are several potential future directions for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide research. In medicine, further studies could investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. In agriculture, further studies could investigate its potential as a selective herbicide, targeting specific weed species. In material science, further studies could investigate its potential as a corrosion inhibitor for specific metals and alloys. Additionally, further studies could investigate the environmental impact of this compound and its potential for bioaccumulation.
Applications De Recherche Scientifique
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide has been studied extensively for its potential use in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also shown promise as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to protect neurons from damage. In agriculture, this compound has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In material science, this compound has been studied for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O/c1-5(4-8(15)12-11)14-7(3)9(10)6(2)13-14/h5H,4,11H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXARVAOWVXGVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)NN)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4680253.png)
![4-(butylthio)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4680280.png)

![4-bromo-N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B4680285.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4680291.png)
![6-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4680299.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-4-piperidinecarboxamide](/img/structure/B4680303.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4680304.png)
![2-(2-methylphenoxy)-N'-[(3-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4680312.png)
![ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4680321.png)


![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4680349.png)
![3-ethyl-1-methyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4680362.png)